Ald-Ph-amido-PEG24-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-Ph-amido-PEG24-acid is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . This compound consists of a benzaldehyde moiety and a terminal carboxylic acid group, linked through a linear PEG chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-amido-PEG24-acid involves the reaction of a benzaldehyde derivative with a PEG chain terminated with a carboxylic acid group. The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide groups . The terminal carboxylic acid can undergo reactions with primary and secondary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The process includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-amido-PEG24-acid undergoes several types of chemical reactions, including:
Condensation Reactions: The benzaldehyde group reacts with primary amines to form imines or Schiff bases.
Amide Bond Formation: The terminal carboxylic acid reacts with amines in the presence of coupling agents to form amide bonds.
Common Reagents and Conditions
Coupling Agents: EDC, HATU, and DCC are commonly used to facilitate amide bond formation.
Major Products
The major products formed from these reactions are typically PROTACs, which consist of two different ligands connected by the this compound linker .
Scientific Research Applications
Ald-Ph-amido-PEG24-acid is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques.
Mechanism of Action
Ald-Ph-amido-PEG24-acid functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Ald-PEG24-acid: Similar structure but lacks the amido group, making it less versatile in forming stable amide bonds.
Ald-Ph-PEG12-acid: Shorter PEG chain, which may affect the flexibility and reach of the linker.
Uniqueness
Ald-Ph-amido-PEG24-acid is unique due to its long PEG chain, which provides flexibility and reduces steric hindrance in PROTACs . The presence of both benzaldehyde and carboxylic acid groups allows for versatile conjugation with various functional groups .
Biological Activity
Ald-Ph-amido-PEG24-acid is a polyethylene glycol (PEG)-based linker used primarily in the development of PROTACs (proteolysis-targeting chimeras). This compound plays a crucial role in drug delivery and targeted therapy, particularly in oncology and other diseases where precise modulation of protein levels is necessary. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound functions as a linker that facilitates the conjugation of small molecules to proteins or other biomolecules. Its structure allows for bioorthogonal reactions, which are essential in creating stable and effective PROTACs. The PEG component enhances solubility and biocompatibility, while the aldehyde group enables selective reactions with amines or other nucleophiles.
Biological Activity
-
Enzyme Activity Preservation :
Research indicates that the attachment of this compound to enzymes does not significantly disrupt their biological activity. For instance, studies on TCO-conjugated enzymes (such as alkaline phosphatase and glucose oxidase) demonstrated that their kinetic parameters remained comparable to those of native enzymes, suggesting minimal impact on enzyme function during conjugation . -
Targeted Protein Degradation :
This compound is integral to PROTAC design, which targets specific proteins for degradation via the ubiquitin-proteasome pathway. This approach has shown promise in selectively degrading oncogenic proteins, thereby reducing tumor growth in various cancer models. -
Cytotoxicity and Cellular Uptake :
The compound exhibits favorable cytocompatibility profiles. In vitro assays have shown that cells treated with this compound conjugates maintain high metabolic activity, indicating low cytotoxicity and effective cellular uptake .
Case Study 1: PROTAC Development for Cancer Therapy
In a recent study, researchers synthesized a series of PROTACs using this compound to target the androgen receptor (AR) in prostate cancer cells. The results showed significant reductions in AR levels and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis rates .
Case Study 2: Enzyme Activity Assessment
Another study focused on assessing the enzyme activity post-conjugation with this compound. The Michaelis-Menten kinetics were evaluated for both native and conjugated forms of alkaline phosphatase (ALP). The Km values were found to be similar (0.207 mM for native ALP vs. 0.151 mM for ALP-TCO), indicating that the conjugation process did not impair enzyme functionality .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H107NO28/c61-55-56-1-3-57(4-2-56)59(64)60-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-58(62)63/h1-4,55H,5-54H2,(H,60,64)(H,62,63) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFHLMEZRVAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H107NO28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1278.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.